
Poseltinib
Overview
Description
Poseltinib, also known as HM71224 or LY3337641, is an experimental compound developed as a Bruton’s tyrosine kinase inhibitor. It was created by Hanmi Pharmaceutical and licensed to Eli Lilly for further development. This compound is primarily being investigated for its potential in treating autoimmune diseases such as rheumatoid arthritis, lupus, lupus nephritis, and Sjögren’s syndrome .
Preparation Methods
The synthesis of poseltinib involves several key steps. The central structure of this compound is a 2-amino furopyrimidine moiety, which is synthesized through a series of reactions involving the formation of the pyrimidine ring and subsequent functionalization. The N-methyl piperazine group is introduced to enhance the hydrophobic interactions. The synthetic route typically involves the following steps:
- Formation of the furopyrimidine core.
- Introduction of the amino group.
- Functionalization with the N-methyl piperazine group.
- Final coupling reactions to complete the molecule .
Chemical Reactions Analysis
Poseltinib undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions, particularly at the amino and piperazine groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs.
Scientific Research Applications
Poseltinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of Bruton’s tyrosine kinase inhibitors.
Biology: In biological research, this compound is used to study the role of Bruton’s tyrosine kinase in cellular signaling pathways and immune responses.
Medicine: this compound is being investigated for its potential therapeutic effects in treating autoimmune diseases such as rheumatoid arthritis, lupus, lupus nephritis, and Sjögren’s syndrome.
Mechanism of Action
Poseltinib exerts its effects by irreversibly inhibiting Bruton’s tyrosine kinase, a key enzyme involved in the signaling pathways of B cells and other immune cells. By binding to the active site of Bruton’s tyrosine kinase, this compound prevents the phosphorylation and activation of downstream signaling molecules such as PLCγ2 and AKT. This inhibition leads to a reduction in the activation and proliferation of B cells, thereby modulating the immune response and reducing inflammation .
Comparison with Similar Compounds
Poseltinib is part of a class of compounds known as Bruton’s tyrosine kinase inhibitors. Similar compounds include:
Ibrutinib: A first-generation Bruton’s tyrosine kinase inhibitor with broad clinical applications but significant off-target effects.
Acalabrutinib: A second-generation inhibitor with improved selectivity and fewer off-target effects compared to ibrutinib.
Zanubrutinib: Another second-generation inhibitor with a similar profile to acalabrutinib.
Rilzabrutinib: A covalent reversible Bruton’s tyrosine kinase inhibitor currently in phase 3 clinical trials
This compound is unique in its structure, featuring a central 2-amino furopyrimidine moiety and an N-methyl piperazine group, which contribute to its potent inhibition of Bruton’s tyrosine kinase and its favorable pharmacokinetic properties .
Biological Activity
Poseltinib, also known as HM71224 or LY3337641, is an irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling and immune response regulation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical trials, and its potential therapeutic applications.
This compound specifically targets BTK, which plays a vital role in B-cell development, differentiation, and activation. Upon engagement of the B-cell receptor (BCR), BTK is phosphorylated and activates downstream signaling pathways that lead to B-cell activation and cytokine production. By inhibiting BTK, this compound disrupts this signaling cascade, thereby modulating immune responses and exhibiting anti-inflammatory effects.
Pharmacokinetics and Pharmacodynamics
This compound has shown favorable pharmacokinetic properties in clinical studies. A phase I trial demonstrated that this compound maintains over 80% BTK occupancy for up to 48 hours post-administration at a dose of 40 mg. This prolonged occupancy suggests effective target engagement in vivo, which is crucial for its therapeutic efficacy in treating autoimmune diseases such as rheumatoid arthritis (RA) .
Table 1: Summary of Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | High |
Half-life | 24 hours |
Peak plasma concentration | 2-4 hours post-dose |
Duration of BTK occupancy | >80% for 48 hours |
Rheumatoid Arthritis Trials
This compound was evaluated in a two-part phase II clinical trial (RAjuvenate) for its efficacy in patients with active rheumatoid arthritis. In Part A, 36 patients received doses of 5 mg, 10 mg, or 30 mg daily for four weeks. In Part B, which included 250 patients with moderate-to-severe RA, no significant difference was found between any this compound dose and placebo regarding the American College of Rheumatology criteria (ACR20) at week 12. The trial was terminated after interim analysis indicated a low likelihood of benefit .
Table 2: Clinical Trial Results Overview
Study Part | Dose (mg) | Patients | ACR20 Response (%) | |
---|---|---|---|---|
Part A | 5 | 9 | Not reported | Safety established |
10 | 9 | Not reported | Safety established | |
30 | 9 | Not reported | Safety established | |
Part B | 5 | 63 | Not significant | Study terminated |
10 | 62 | Not significant | Study terminated | |
30 | 63 | Not significant | Study terminated |
Preclinical Studies
Preclinical studies have demonstrated the anti-inflammatory activity of this compound in rodent models of rheumatoid arthritis and systemic lupus erythematosus (SLE). In these models, this compound effectively reduced disease severity and inflammatory markers .
Table 3: Preclinical Findings
Model Type | Effect Observed |
---|---|
Collagen-Induced Arthritis (CIA) | Reduced arthritis severity |
SLE Model | Decreased autoantibody production |
Safety Profile
In clinical trials, this compound was generally well-tolerated. However, the phase II study reported five serious adverse events, including one death due to a fall. Importantly, no safety findings precluded continuation of the study .
Q & A
Basic Research Questions
Q. How can researchers design robust in vitro assays to investigate Poseltinib’s mechanism of action?
- Methodological Answer :
- Use P-E/I-C-O frameworks to define the Population (e.g., specific kinase isoforms), Exposure (this compound concentration ranges), Comparison (controls with known inhibitors), and Outcome (e.g., kinase inhibition quantified via IC₅₀ values) .
- Employ dose-response experiments with triplicate technical replicates to ensure reproducibility. Include ATP-competitive binding assays to differentiate inhibition mechanisms .
- Validate results using orthogonal methods (e.g., Western blotting for downstream signaling proteins like STAT3 or ERK) .
Q. What are best practices for determining this compound’s optimal dosage in preclinical studies?
- Methodological Answer :
- Conduct pharmacokinetic (PK) studies in animal models to establish bioavailability and half-life. Use non-compartmental analysis (NCA) for AUC and Cmax calculations .
- Pair PK data with pharmacodynamic (PD) markers (e.g., tumor volume reduction in xenograft models) to identify the therapeutic index .
- Reference FDA/NIH guidelines for dose translation from animals to humans, adjusting for body surface area or metabolic rate .
Q. How should researchers select appropriate in vivo models to evaluate this compound’s efficacy?
- Methodological Answer :
- Define inclusion/exclusion criteria for models (e.g., immunocompetent vs. immunodeficient mice, tumor implantation sites) .
- Use randomization and blinding to minimize bias in treatment groups. Power calculations should determine sample sizes to ensure statistical significance .
- Report all experimental conditions (e.g., diet, housing temperature) to meet NIH preclinical reporting standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data between preclinical and clinical trials?
- Methodological Answer :
- Perform meta-analysis of preclinical and Phase I/II trial data, focusing on covariates like patient heterogeneity or drug resistance mechanisms .
- Use receiver operating characteristic (ROC) curves to assess biomarker predictive value. For example, analyze whether PD-L1 expression correlates with response variability .
- Apply Bayesian statistical models to integrate prior preclinical data with emerging clinical outcomes, adjusting for confounding variables .
Q. What methodological approaches are recommended to assess this compound’s off-target effects in kinase inhibition studies?
- Methodological Answer :
- Utilize high-throughput kinase profiling (e.g., KINOMEscan) to identify off-target interactions. Compare results to databases like ChEMBL for selectivity scoring .
- Apply thermal shift assays (TSA) or surface plasmon resonance (SPR) to measure binding affinities for non-target kinases .
- Design structure-activity relationship (SAR) studies to modify this compound’s scaffold and reduce polypharmacology .
Q. How can researchers optimize this compound’s PK/PD modeling to account for inter-individual variability in clinical trials?
- Methodological Answer :
- Use population PK modeling (e.g., NONMEM) to analyze covariates (e.g., renal/hepatic function, CYP450 polymorphisms) .
- Incorporate biomarker-driven adaptive trial designs to adjust dosing regimens in real-time based on PD endpoints .
- Validate models using bootstrap or cross-validation techniques to ensure robustness .
Q. Data Analysis and Reporting Guidelines
Q. What statistical methods are critical for analyzing this compound’s dose-dependent toxicity data?
- Methodological Answer :
- Apply probit or logit regression to calculate LD₅₀/LC₅₀ values in acute toxicity studies .
- Use Kaplan-Meier survival curves for time-to-event analyses in chronic toxicity models. Report hazard ratios (HR) with 95% confidence intervals .
- Follow ARRIVE 2.0 guidelines for transparent reporting of animal study data .
Q. How should researchers handle missing or conflicting data in this compound’s clinical trial datasets?
- Methodological Answer :
- Apply multiple imputation (MI) or maximum likelihood estimation (MLE) for missing data, ensuring sensitivity analyses are reported .
- Use Cochran’s Q test or I² statistic to quantify heterogeneity in meta-analyses of conflicting studies .
- Pre-register statistical plans on platforms like ClinicalTrials.gov to reduce post hoc bias .
Q. Ethical and Reproducibility Considerations
Q. What steps ensure ethical compliance in this compound studies involving human subjects?
- Methodological Answer :
- Obtain IRB approval with explicit inclusion criteria (e.g., cancer stage, prior treatment history) and informed consent protocols .
- Adhere to ICH-GCP guidelines for clinical trial monitoring and adverse event reporting .
Q. How can researchers enhance reproducibility in this compound’s in vitro studies?
- Methodological Answer :
- Deposit raw data (e.g., flow cytometry plots, microscopy images) in repositories like Figshare or Zenodo .
- Follow MIAME (Microarray) or MIAPE (Proteomics) standards for omics data .
- Use electronic lab notebooks (ELNs) to document protocols and version-control experimental workflows .
Properties
IUPAC Name |
N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]furo[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O3/c1-3-23(33)27-19-5-4-6-21(17-19)35-25-24-22(11-16-34-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMJNVRJMFMYQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112972 | |
Record name | Poseltinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353552-97-2 | |
Record name | N-[3-[[2-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]furo[3,2-d]pyrimidin-4-yl]oxy]phenyl]-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353552-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poseltinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353552972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poseltinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Poseltinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POSELTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01E4B1U35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.